

Technical Safety & Handling Guide: 3-Hydroxypropyl Methacrylate (3-HPMA)

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Compound of Interest

Compound Name: 3-Hydroxypropyl methacrylate

CAS No.: 2761-09-3

Cat. No.: B1605824

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Executive Summary

This technical guide provides a rigorous safety and operational framework for the handling of **3-Hydroxypropyl methacrylate (3-HPMA)**. While often conflated with its structural isomer 2-hydroxypropyl methacrylate (the primary component of commercial "HPMA" mixtures, CAS 27813-02-1), 3-HPMA (CAS 2761-09-3) presents specific physicochemical nuances critical for high-purity pharmaceutical and biomedical applications.

Core Safety Directive: The primary risks associated with 3-HPMA are immune sensitization (Type IV hypersensitivity) and uncontrolled polymerization. Unlike inert reagents, 3-HPMA is a "living" chemical system that relies on dissolved oxygen to maintain stability. Handling protocols must prioritize the maintenance of this inhibitor-oxygen equilibrium to prevent dangerous exothermic runaways.

Physicochemical Profile & Hazard Identification

To ensure scientific integrity, we must distinguish between the specific isomer and the commercial mixture.

Table 1: Physicochemical & Hazard Comparative Data

Property	3-Hydroxypropyl Methacrylate (Specific Isomer)	Commercial HPMA (Isomeric Mixture)
CAS Number	2761-09-3	27813-02-1
Molecular Formula	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol	144.17 g/mol
Physical State	Colorless liquid	Colorless liquid
Boiling Point	~96°C (at reduced pressure)	209°C (at 760 mmHg)
Flash Point	>100°C (Method dependent)	~111°C (Closed Cup)
Storage Temp	2–8°C (Recommended)	< 30°C
GHS Classification	Warning	Warning
Hazard Codes	H315, H319, H317, H335	H317, H319

Critical Hazard Analysis:

- **Skin Sensitization (H317):** Methacrylates are potent sensitizers.^[1] They act as haptens, binding to skin proteins to form immunogenic complexes. Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.
- **Polymerization Potential:** 3-HPMA is thermodynamically unstable. It is stabilized with MEHQ (4-methoxyphenol), typically at 40–200 ppm. Crucially, MEHQ is not active in the absence of oxygen.

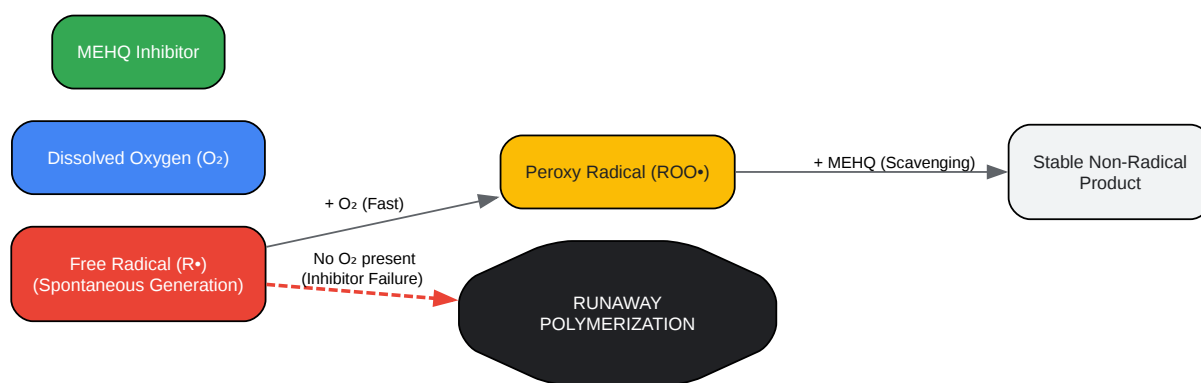
The "Inhibitor-Oxygen" Paradox: Mechanistic Handling

Common laboratory intuition suggests storing reactive chemicals under inert nitrogen. For 3-HPMA, this is a dangerous error.

Mechanism of Action

MEHQ does not inhibit polymerization by itself.[2] It requires dissolved oxygen to form a peroxy radical intermediate, which MEHQ then scavenges. If you sparge 3-HPMA with nitrogen (removing oxygen), you deactivate the inhibitor, significantly increasing the risk of spontaneous, exothermic polymerization.

Visualization: The Oxygen-MEHQ Stabilization Cycle



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Figure 1: The stabilization mechanism. Note the red dashed line: removing oxygen bypasses the inhibitor, leading to polymerization.

Operational Protocols: Safe Handling & Storage Storage Protocol (The "Air-Headspace" Rule)

- Temperature: Store 3-HPMA at 2–8°C. While commercial mixtures are often stable at room temperature, high-purity 3-HPMA for pharmaceutical use degrades faster.
- Headspace: Never fill containers >90%. A headspace of air is required to replenish dissolved oxygen.
- Light: Store in amber glass or opaque HDPE to prevent UV-initiated radical formation.

- Shelf-Life: Check inhibitor levels (HPLC or colorimetric test) every 6 months. If the liquid turns yellow/brown, polymerization or inhibitor degradation has occurred.

Synthesis & Reaction Setup

When using 3-HPMA in drug delivery synthesis (e.g., RAFT or ATRP polymerization):

- De-inhibition: Only remove MEHQ immediately before polymerization. Use a pre-packed inhibitor removal column (e.g., alumina-based) rather than washing with NaOH, which can hydrolyze the ester.
- Inerting: If the reaction requires an inert atmosphere (Nitrogen/Argon), ensure the inhibitor is removed first, or understand that the induction period will change as oxygen is purged.

Spill Management & Decontamination

Do not use standard paper towels for large spills. The high surface area of paper can accelerate evaporation and polymerization (exotherm risk).

- Evacuate: Clear the immediate area (vapors are heavier than air).
- PPE: Butyl rubber or "Silver Shield" laminate gloves are required. Nitrile provides only splash protection (breakthrough <10 mins).
- Absorb: Use an inert mineral absorbent (vermiculite or sand).
- Neutralize: Wash the area with a dilute surfactant solution. Do not use strong oxidizers (bleach), which can react violently.

Drug Development Considerations: Purity & Toxicity

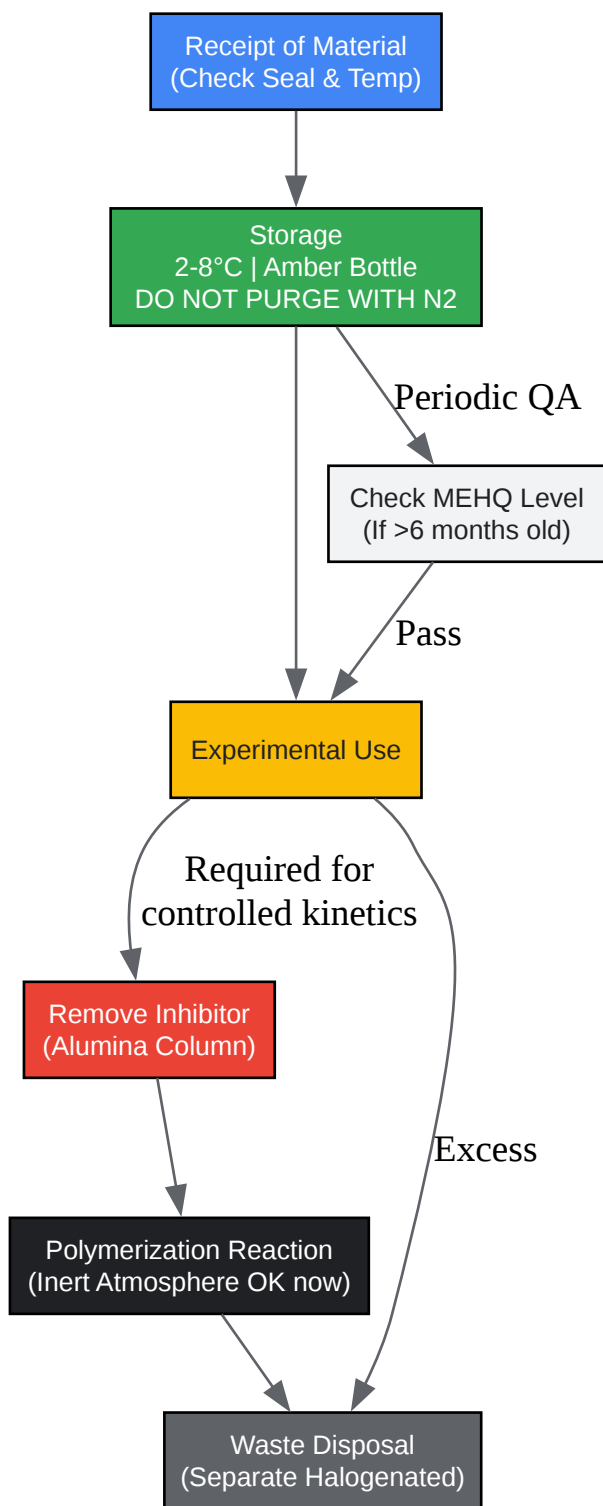
In the context of hydrogels (e.g., contact lenses) or polymer-drug conjugates, the purity of 3-HPMA is paramount.

Residual Monomer Toxicity

Unreacted 3-HPMA is cytotoxic. It can leach from cured polymers into surrounding tissue.

- Limit of Detection (LOD): Protocols must validate residual monomer levels <0.1% (w/w) for medical devices (ISO 10993).
- Extraction: Use methanol or THF extraction followed by GC-MS or HPLC-UV (210 nm) to quantify residuals.

Handling Workflow Diagram



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Figure 2: End-to-end handling workflow for pharmaceutical applications.

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